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dopamine D4 receptor - 137750-34-6

dopamine D4 receptor

Catalog Number: EVT-1522174
CAS Number: 137750-34-6
Molecular Formula: C9H15NO3
Molecular Weight: 0
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Product Introduction

Overview

The dopamine D4 receptor is a member of the G-protein coupled receptor family, specifically classified under the D2-like receptor group. It plays a significant role in various neurological processes, including cognition, attention, and decision-making. The human gene encoding this receptor is known as DRD4, which exhibits a high degree of polymorphism, particularly in the third intracellular loop where variable numbers of tandem repeats (VNTR) are present. The most common variants include those with two, four, or seven repeats of a proline-rich sequence, denoted as D4.2R, D4.4R, and D4.7R respectively .

Synthesis Analysis

The synthesis of dopamine, the primary ligand for the dopamine D4 receptor, occurs through a two-step enzymatic process. Initially, the amino acid tyrosine is converted into L-3,4-dihydroxyphenylalanine (commonly known as L-DOPA) by the enzyme tyrosine hydroxylase. This is followed by the decarboxylation of L-DOPA to produce dopamine, catalyzed by aromatic L-amino acid decarboxylase . The synthesis of dopamine D4 receptor-selective compounds has been explored to enhance understanding of its pharmacological properties and potential therapeutic applications .

Molecular Structure Analysis

The dopamine D4 receptor is characterized by its seven transmembrane-spanning domains typical of G-protein coupled receptors. The variable number of tandem repeats in the third intracellular loop influences its functional properties and interactions with G-proteins. Each repeat consists of a 48-base pair sequence coding for a 16-amino-acid segment, leading to variations in receptor function among different alleles . Structural studies have indicated that specific amino acid sequences within these repeats may affect receptor affinity for dopamine and its coupling efficiency to intracellular signaling pathways .

Key Structural Data:

  • Transmembrane Domains: 7
  • Polymorphic Variants: D4.2R (2 repeats), D4.4R (4 repeats), D4.7R (7 repeats)
  • Common Amino Acid Sequence: Proline-rich segments in the third intracellular loop
Chemical Reactions Analysis

The dopamine D4 receptor engages in several biochemical reactions upon activation by dopamine. These reactions typically involve the inhibition of adenylate cyclase activity through Gi/o proteins, leading to decreased levels of cyclic adenosine monophosphate (cAMP) within cells. This mechanism contrasts with other dopamine receptors that may stimulate cAMP production via Gs proteins . Furthermore, the receptor's interaction with various ligands can modulate downstream signaling pathways such as mitogen-activated protein kinases (MAPKs), which are crucial for cellular responses to growth factors and neurotransmitters .

Mechanism of Action

Upon binding with dopamine, the dopamine D4 receptor undergoes a conformational change that activates associated G-proteins. This activation leads to inhibition of adenylate cyclase and a subsequent decrease in cAMP levels, which affects various intracellular signaling cascades . The receptor's action is influenced by its polymorphic nature; for instance, variants like D4.7R have been shown to exhibit lower potency in mediating these effects compared to other variants like D4.2R and D4.4R .

Mechanistic Insights:

  • G-Protein Coupling: Primarily Gi/o proteins
  • Signaling Pathways: Inhibition of cAMP production; modulation of MAPK pathways
  • Polymorphism Effects: Variants influence receptor efficacy and signaling outcomes
Physical and Chemical Properties Analysis

The physical properties of the dopamine D4 receptor include its membrane localization due to its hydrophobic transmembrane domains. Chemically, it is characterized as a glycoprotein with specific binding affinities for dopamine and other ligands that can vary based on genetic polymorphisms.

Relevant Physical and Chemical Data:

  • Molecular Weight: Approximately 50 kDa
  • Binding Affinity: Varies among polymorphic variants (e.g., Ki values for dopamine differ between D4.2R and D4.7R)
  • Ligand Interactions: Influenced by structural variations in the third intracellular loop
Applications

The dopamine D4 receptor has garnered interest in various scientific fields due to its implications in neuropsychiatric disorders such as attention deficit hyperactivity disorder (ADHD), schizophrenia, and substance use disorders. Research into selective ligands targeting this receptor has potential therapeutic benefits for conditions associated with cognitive dysfunctions . Additionally, studies on polymorphisms within the DRD4 gene have provided insights into behavioral traits such as novelty seeking and risk-taking behaviors .

Scientific Uses:

  • Neuropharmacology: Development of selective agonists/antagonists for therapeutic applications
  • Behavioral Genetics: Studies linking DRD4 polymorphisms to personality traits and psychiatric disorders
  • Cognitive Research: Investigating roles in attention and decision-making processes
Molecular Structure and Genetic Architecture of the Dopamine D4 Receptor

Genomic Organization and Polymorphic Variants

Exon-Intron Structure and 48-bp VNTR in Exon 3

The dopamine receptor D4 (DRD4) gene is located on chromosome 11p15.5, spanning ~3.4 kb with four exons. The functionally critical polymorphism is a 48-bp variable number tandem repeat (VNTR) within exon 3, encoding the receptor’s third intracellular loop (3IL). Alleles range from 2 to 11 repeats, with 2R, 4R, and 7R accounting for >90% of global diversity [1] [8]. Each repeat unit corresponds to 16 amino acids, altering receptor length and structure. The 7R allele arises from a rare recombination event between 4R and 2R precursors, creating a distinct haplotype with reduced G-protein coupling efficiency [1] [5].

Proline-Rich Repeats in the Third Intracellular Loop (3IL)

The 3IL harbors multiple proline-rich motifs (e.g., PXXP) within each 48-bp repeat. These motifs create intrinsically disordered protein regions, enabling conformational flexibility and diverse protein-protein interactions. Biophysical analyses reveal the 7R variant exhibits higher structural disorder than 4R, impacting its interaction with SH3 domain-containing proteins like Grb2 and ARHGEF7 [5] [10]. This disorder facilitates adaptive signaling but reduces receptor stability and surface expression [5].

Allelic Diversity: D4.2R, D4.4R, D4.7R, and Global Population Frequencies

Global allele frequencies show striking geographical variation:

  • D4.4R: Dominant allele (mean frequency: 64.3%), present in all populations [4]
  • D4.7R: Second most common (20.6%), high in the Americas (48.3%), rare in Asia (1.9%) [4] [7]
  • D4.2R: Prevalent in Asia (18.1%), low in Africa (1.7%) and the Americas (2.9%) [4]

Table 1: Worldwide Distribution of Major DRD4 VNTR Alleles [4]

Population Region2R Frequency (%)4R Frequency (%)7R Frequency (%)
Global Average8.264.320.6
Americas2.948.848.3
East & South Asia18.180.01.9
Africa1.782.315.0
Europe10.170.219.7

Evolutionary genetics indicates the 7R allele arose 40,000–50,000 years ago and spread rapidly via positive selection, evidenced by strong linkage disequilibrium (LD) across diverse populations [1] [7]. This contrasts with high polymorphism in 4R alleles, suggesting ancient origins.

Structural Bioinformatics of DRD4

Disordered Protein Regions and Functional Implications

The DRD4 3IL is enriched in proline residues (up to 35% in 7R variants), classifying it as an intrinsically disordered protein region (IDPR). Computational models show:

  • Reduced α-helix formation and increased random coil conformation in 7R vs. 4R [5]
  • Enhanced interaction promiscuity: 7R binds >2× more synaptic proteins than 4R, including dopamine transporter (DAT) and calmodulin [5] [10]
  • Altered allosteric regulation: Disordered loops impair Gi/o coupling but facilitate β-arrestin recruitment, potentially redirecting signaling pathways [5] [6]

This structural plasticity enables context-dependent signaling but confers vulnerability to misfolding and endoplasmic reticulum retention, reducing membrane localization by 40–60% for 7R variants [5].

Comparative Analysis with D2-like Receptor Subtypes

DRD4 belongs to the D2-like receptor family (D2, D3, D4), sharing conserved transmembrane domains but divergent intracellular loops:

Table 2: Structural and Functional Comparison of D2-like Receptors [5] [6] [10]

FeatureDRD2DRD3DRD4
Intracellular LoopsShort, structuredModerate disorderExtensive disorder (3IL)
3IL Length (aa)4493Variable: 32–160*
Key MotifsAlpha-helix dominantPartial PXXPMultiple PXXP repeats
G-protein PreferenceGi/o > GsGi/o dominantGi/o (attenuated)
Unique PropertiesHigh basal activityLimbic specificityCortical expression, NMDA crosstalk

**Length varies with VNTR copy number

Unlike D2/D3, DRD4’s disordered 3IL permits novel interactomes:

  • NMDA Receptor Modulation: DRD4 binds GluN2B via PXXP motifs, regulating glutamate signaling in prefrontal synapses [6]
  • Receptor Oligomerization: Forms heteromers with DRD2 in the striatum, creating receptors with atypical ligand affinity [10]
  • Cellular Trafficking: Increased clathrin-mediated endocytosis due to disordered 3IL, shortening signal duration [5]

These features position DRD4 as a "coincidence detector" integrating dopaminergic and glutamatergic inputs, particularly in cortical circuits governing attention and executive function [6] [10].

Properties

CAS Number

137750-34-6

Product Name

dopamine D4 receptor

Molecular Formula

C9H15NO3

Synonyms

dopamine D4 receptor

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